molecular formula C19H23NO5 B11313707 methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate

methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate

Cat. No.: B11313707
M. Wt: 345.4 g/mol
InChI Key: BXKRCSDNWZXJCW-UHFFFAOYSA-N
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Description

Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core with various functional groups attached, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate typically involves multiple steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to introduce the piperidin-1-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the chromen-2-one core to a more saturated structure.

    Substitution: This reaction can replace one functional group with another, often using halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate can be compared with other similar compounds, such as:

These compounds share a similar chromen-2-one core but differ in their functional groups and side chains. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable molecule for various applications.

Biological Activity

Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate is a synthetic compound derived from the coumarin family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₁₅NO₄
  • Molecular Weight : 273.28 g/mol
  • IUPAC Name : Methyl 7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety enhances its lipophilicity, facilitating better cell membrane penetration and bioavailability. Research indicates that the coumarin nucleus exhibits antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

Studies have shown that derivatives of coumarin possess significant antioxidant properties. The methyl ester group in this compound enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. For instance, a comparative study demonstrated that similar coumarin derivatives exhibited higher radical scavenging activity than ascorbic acid, indicating a promising potential for therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against various pathogens. In vitro studies have shown that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-function relationship suggests that the presence of the piperidine ring contributes to the enhanced antimicrobial activity by disrupting bacterial cell membranes .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study evaluated the antioxidant capacity of various coumarin derivatives, revealing that compounds similar to this compound demonstrated significant inhibition of lipid peroxidation and DPPH radical scavenging activity .
  • Antimicrobial Efficacy :
    • In a controlled experiment, the compound was tested against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanism :
    • A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced edema in animal models when administered prior to inflammatory stimuli. This suggests a promising role in managing conditions like arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/ConditionsObserved EffectReference
AntioxidantDPPH Radical ScavengingHigh scavenging activity
AntimicrobialE. coli, S. aureusMIC = 32 µg/mL
Anti-inflammatoryEdema in animal modelsSignificant reduction in edema

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]acetate

InChI

InChI=1S/C19H23NO5/c1-12-13-6-7-16(21)15(11-20-8-4-3-5-9-20)18(13)25-19(23)14(12)10-17(22)24-2/h6-7,21H,3-5,8-11H2,1-2H3

InChI Key

BXKRCSDNWZXJCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)CC(=O)OC

Origin of Product

United States

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